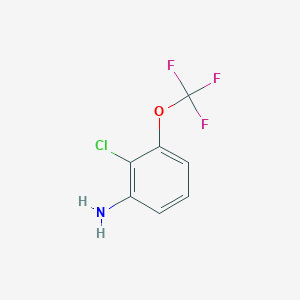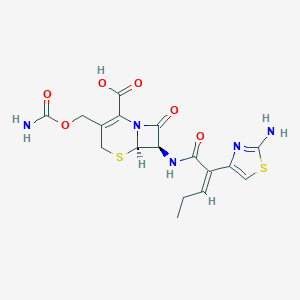
Cefcapene
Overview
Description
Cefcapene is a third-generation cephalosporin antibiotic. It was patented in 1985 and approved for medical use in 1997 . This compound is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria . This compound is commonly used to treat various bacterial infections, including respiratory tract infections, skin infections, and urinary tract infections .
Scientific Research Applications
Cefcapene has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . Some of its applications include:
Chemistry: Used as a reference compound in stability-indicating high-performance liquid chromatography (HPLC) methods to study its degradation products.
Biology: Investigated for its antibacterial activity against various bacterial strains, including Staphylococcus aureus.
Medicine: Used in clinical studies to evaluate its efficacy and safety in treating bacterial infections.
Industry: Employed in the development of new antibacterial agents and formulations.
Safety and Hazards
When handling Cefcapene, it’s advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mechanism of Action
Cefcapene exerts its antibacterial effects by inhibiting cell wall synthesis in bacteria . It binds to penicillin-binding proteins (PBPs), which are essential for the formation of the bacterial cell wall. By inhibiting these proteins, this compound disrupts the cell wall synthesis process, leading to bacterial cell death .
Biochemical Analysis
Biochemical Properties
Cefcapene interacts with penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall . PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and reshaping the cell wall during growth and division . The interaction between this compound and PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity, leading to the weakening of the bacterial cell wall and causing cell lysis .
Cellular Effects
This compound’s effects on cells primarily involve its antibacterial activity. By interacting with PBPs and disrupting the bacterial cell wall, this compound causes bacterial cell lysis . This effect is broad-spectrum, impacting a variety of bacterial cells, including both Gram-positive and Gram-negative bacteria .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to PBPs on the bacterial cell wall . This binding inhibits the function of these enzymes, which play a crucial role in the synthesis and maintenance of the bacterial cell wall. The inhibition of PBPs disrupts the cross-linking of peptidoglycan chains, an essential component of the bacterial cell wall. This disruption weakens the cell wall, leading to cell lysis .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have a stability-indicating LC assay method for quantitative determination in the presence of degradation products formed during forced degradation studies
Subcellular Localization
Given its mechanism of action, it is likely to be localized at the bacterial cell wall where it interacts with PBPs .
Preparation Methods
The preparation of cefcapene pivoxil hydrochloride involves several synthetic steps. One method includes the following steps :
- A compound is stirred and dissolved in pyridine, followed by the addition of methanesulfonyl chloride for reaction.
- The resulting compound reacts with 7-ACA in the presence of proline and diisopropylamine.
- The intermediate compound undergoes a reaction with potassium carbonate.
- The next step involves a reaction with chlorosulfonyl isocyanate in the presence of diisopropylamine.
- Finally, the compound reacts with iodomethyl pivalate in dimethylformamide (DMF) in the presence of potassium phosphate and copper acetate, followed by deprotection to obtain this compound pivoxil hydrochloride.
Chemical Reactions Analysis
Cefcapene undergoes various chemical reactions, including hydrolysis, oxidation, and thermal degradation . Common reagents and conditions used in these reactions include:
Hydrolysis: In aqueous solutions, this compound is susceptible to hydrolysis, leading to the formation of degradation products.
Oxidation: Oxidative conditions can cause the degradation of this compound, affecting its stability.
Thermal Degradation: Exposure to high temperatures can result in the breakdown of this compound.
The major products formed from these reactions are degradation products that can affect the compound’s antibacterial activity .
Comparison with Similar Compounds
Cefcapene is similar to other third-generation cephalosporins, such as cefteram pivoxil . Both compounds belong to the β-lactam class of antibiotics and have broad-spectrum antibacterial activity. this compound is unique in its specific chemical structure, which includes a carbamoyloxymethyl group at the C3 position, contributing to its antibacterial activity .
Similar compounds include:
- Cefteram pivoxil
- Cefditoren pivoxil
- Cefepime
These compounds share similar mechanisms of action but differ in their chemical structures and specific antibacterial spectra .
properties
IUPAC Name |
(6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O6S2/c1-2-3-8(9-6-30-16(18)20-9)12(23)21-10-13(24)22-11(15(25)26)7(4-28-17(19)27)5-29-14(10)22/h3,6,10,14H,2,4-5H2,1H3,(H2,18,20)(H2,19,27)(H,21,23)(H,25,26)/b8-3-/t10-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJRIJDTIPFROI-NVKITGPLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201027544 | |
| Record name | Cefcapene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201027544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
135889-00-8 | |
| Record name | Cefcapene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135889-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cefcapene [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135889008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefcapene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13461 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cefcapene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201027544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CEFCAPENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D5D3422MW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



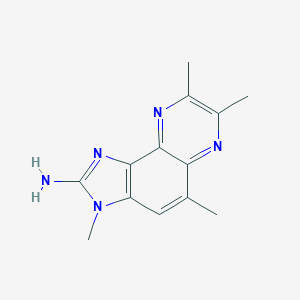
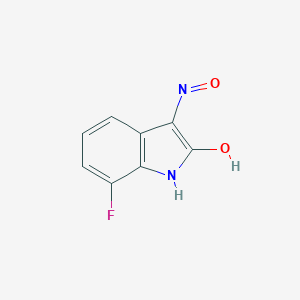
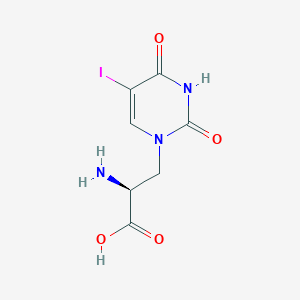
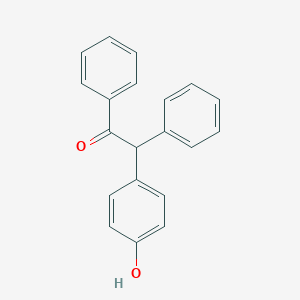

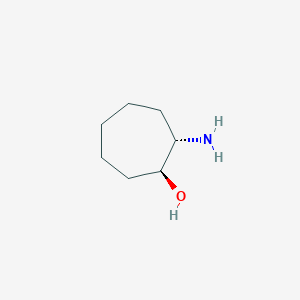

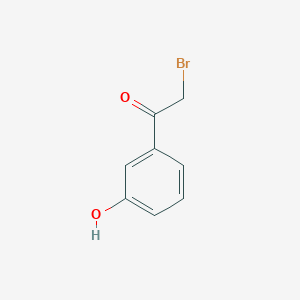
![4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol](/img/structure/B133989.png)
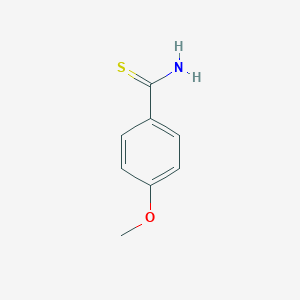

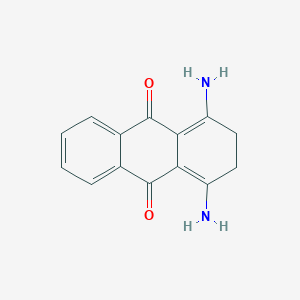
![(9-Methyl-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B133995.png)
